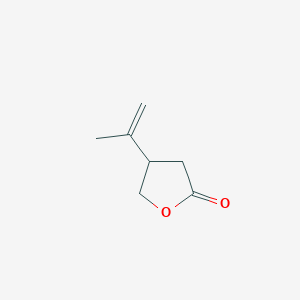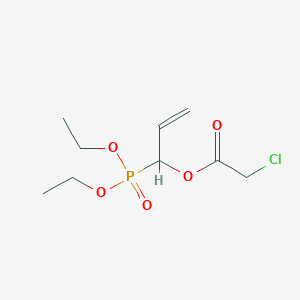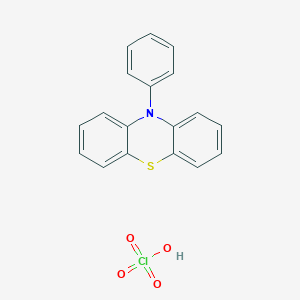
2-Bromo-2-ethyl-3-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-ethyl-3-hydroxybutanamide is an organic compound that contains a bromine atom, an ethyl group, and a hydroxy group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-3-hydroxybutanamide can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-hydroxybutanamide using a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out under controlled conditions, such as low temperatures (0-5°C) to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-ethyl-3-hydroxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxy group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of various substituted butanamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-2-ethyl-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-ethyl-3-hydroxybutanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-2-ethyl-3-hydroxybutanamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-Ethyl-3-hydroxybutanamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-2-ethyl-3-hydroxybutanamide is unique due to the presence of both a bromine atom and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
52234-57-8 |
|---|---|
Fórmula molecular |
C6H12BrNO2 |
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
2-bromo-2-ethyl-3-hydroxybutanamide |
InChI |
InChI=1S/C6H12BrNO2/c1-3-6(7,4(2)9)5(8)10/h4,9H,3H2,1-2H3,(H2,8,10) |
Clave InChI |
DWHCRTKTEOQYJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)O)(C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


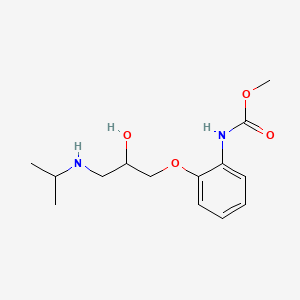
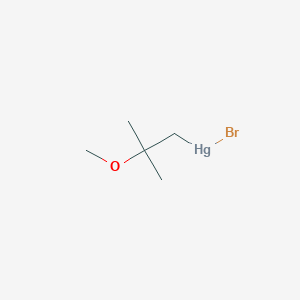
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

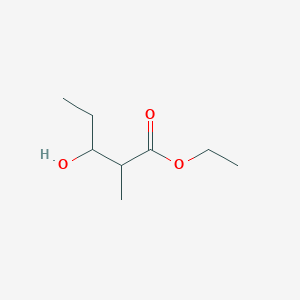
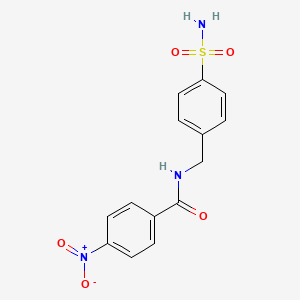

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
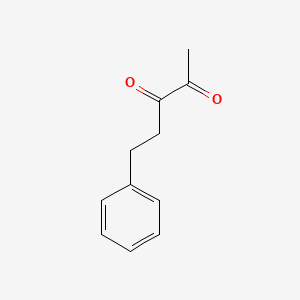
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

